(R)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane
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Overview
Description
®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is an organic compound characterized by the presence of iodine atoms and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane typically involves the reaction of ®-1-methoxy-2-iodoethane with iodine in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ether linkages can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is used as a building block for the synthesis of more complex molecules. Its iodine atoms make it a versatile intermediate for various organic reactions .
Biology
In biological research, this compound can be used to label biomolecules for imaging studies. The presence of iodine allows for easy detection using radiographic techniques .
Medicine
In medicine, ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is explored for its potential use in radiopharmaceuticals. It can be used to deliver radioactive iodine to specific tissues for diagnostic or therapeutic purposes .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane involves its interaction with specific molecular targets. The iodine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modification of their function. This can result in the inhibition of enzymatic activity or the induction of DNA damage, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Iodo-1-(2-iodoethoxy)-1-ethoxyethane
- ®-2-Iodo-1-(2-iodoethoxy)-1-methoxypropane
- ®-2-Iodo-1-(2-iodoethoxy)-1-methoxybutane
Uniqueness
®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is unique due to its specific combination of iodine atoms and ether linkages.
Properties
Molecular Formula |
C5H10I2O2 |
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Molecular Weight |
355.94 g/mol |
IUPAC Name |
(1R)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane |
InChI |
InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
YWAIDTJFALVPHL-RXMQYKEDSA-N |
Isomeric SMILES |
CO[C@@H](CI)OCCI |
Canonical SMILES |
COC(CI)OCCI |
Origin of Product |
United States |
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